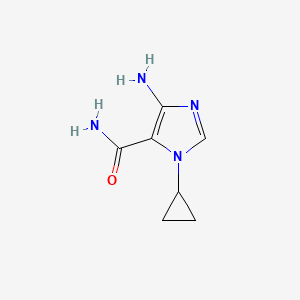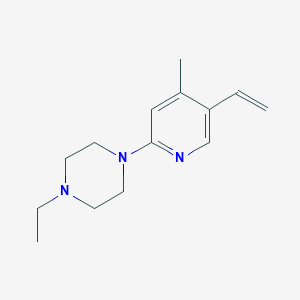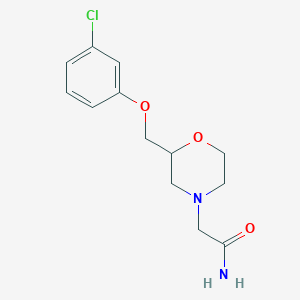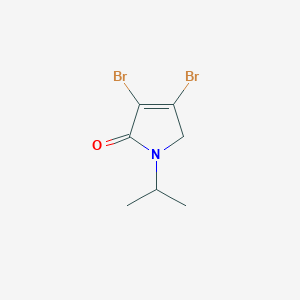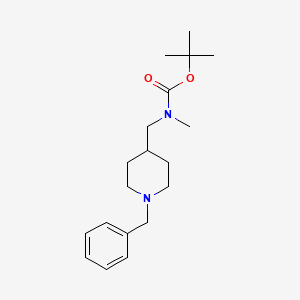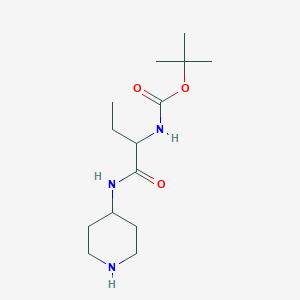![molecular formula C13H9ClN4O2 B11795145 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chloro group, a benzimidazole moiety, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Introduction of the pyridazine ring: The benzimidazole intermediate is then reacted with a suitable pyridazine precursor under conditions that facilitate ring closure.
Chlorination: The resulting compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism of action of 6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 5-((6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a benzimidazole moiety and a carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C13H9ClN4O2 |
|---|---|
分子量 |
288.69 g/mol |
IUPAC名 |
6-chloro-5-(1-methylbenzimidazol-2-yl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C13H9ClN4O2/c1-18-10-5-3-2-4-8(10)15-12(18)7-6-9(13(19)20)16-17-11(7)14/h2-6H,1H3,(H,19,20) |
InChIキー |
DLKXXKRZZYSDBW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=NN=C3Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


